molecular formula C28H25ClN4O2 B2470349 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 1215508-51-2

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-isopropylphenyl)acetamide

Cat. No. B2470349
CAS RN: 1215508-51-2
M. Wt: 484.98
InChI Key: WPNXZAJVFTUIAC-UHFFFAOYSA-N
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Description

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C28H25ClN4O2 and its molecular weight is 484.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in the synthesis and characterization of potent tubulin inhibitors, like D-24851, which is under preclinical development. The synthesis follows a straightforward route from unsubstituted indole and is characterized by NMR experiments and X-ray crystallography (Knaack et al., 2001).

Antimicrobial Applications

  • Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms, with some showing promising activities (Debnath & Ganguly, 2015).

Chemical Reactions and Derivatives

  • It has been used in reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides, leading to the formation of various 5H-pyrimido[5,4-b]indole derivatives, which are of interest in medicinal chemistry (Shestakov et al., 2009).

Radioligand Development for Imaging

  • The compound has been used in the synthesis of novel ligands for molecular imaging, such as in the development of SSR180575, a translocator protein ligand for positron emission tomography (PET) imaging of glioma (Cheung et al., 2014).

Alpha 1 Adrenoceptor Affinity

  • Some derivatives have been evaluated for their affinity to alpha 1 adrenoceptors, indicating potential applications in cardiovascular research (Russo et al., 1991).

Potential in Synthesizing New Compounds

  • The compound's derivatives have been used in synthesizing novel compounds with potential applications in pharmacology and biochemistry, such as 4-hydrazino-5H-pyrimido[5,4-b]indole (Monge et al., 1986).

Antiallergic Agents

  • Derivatives of this compound have been explored as novel antiallergic agents, showing significant potency in preclinical models (Menciu et al., 1999).

Antibacterial Activity and QSAR Studies

  • It's involved in the synthesis of compounds evaluated for antibacterial activity against various bacteria, with QSAR studies indicating the impact of structural and physicochemical parameters (Desai et al., 2008).

Anticancer Drug Synthesis

  • There has been research on synthesizing anticancer drugs using derivatives of this compound, focusing on molecular docking analysis and targeting specific cancer receptors (Sharma et al., 2018).

properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN4O2/c1-18(2)19-11-13-21(14-12-19)31-25(34)16-33-24-10-6-4-8-22(24)26-27(33)28(35)32(17-30-26)15-20-7-3-5-9-23(20)29/h3-14,17-18H,15-16H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNXZAJVFTUIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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